Cysteinyllysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

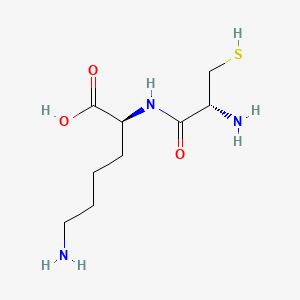

Cysteinyllysine is a dipeptide composed of cysteine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis.

Wissenschaftliche Forschungsanwendungen

Biotechnology and Protein Engineering

Genetic Incorporation

Cysteinyllysine can be genetically incorporated into proteins, which provides a powerful tool for the modification of protein structure and function. This incorporation allows for the introduction of new functionalities into proteins, enhancing their stability and activity. For instance, researchers have developed methods to genetically encode this compound, enabling the production of proteins with tailored properties for specific applications in biotechnology .

Case Study: Enhanced Protein Stability

A notable case study involved the incorporation of this compound into a therapeutic protein, which resulted in improved thermal stability. The modified protein demonstrated increased resistance to denaturation under heat stress, making it more suitable for industrial applications where temperature fluctuations are common . This enhancement can lead to more efficient production processes and better shelf-life for biopharmaceuticals.

Therapeutic Applications

Antioxidant Properties

this compound exhibits significant antioxidant properties, which can be harnessed in therapeutic contexts. Its ability to scavenge free radicals makes it a candidate for developing treatments aimed at oxidative stress-related diseases, such as neurodegenerative disorders .

Case Study: Neuroprotection

In a study focusing on neuroprotection, this compound was administered in models of oxidative stress-induced neuronal damage. The results indicated that this compound significantly reduced neuronal apoptosis and improved cell viability compared to controls. These findings suggest potential applications in developing neuroprotective agents for conditions like Alzheimer's disease .

Analytical Chemistry

Development of Sensors

this compound is being explored as a component in biosensors due to its reactive thiol group. This property enables the design of sensors that can detect specific biomolecules through covalent interactions. For example, researchers have developed electrochemical sensors that utilize this compound for the detection of dopamine, showcasing its utility in clinical diagnostics .

Materials Science

Polymer Development

The incorporation of this compound into polymer matrices has been investigated for creating bioactive materials. These materials can be used in drug delivery systems or tissue engineering scaffolds due to their biocompatibility and ability to promote cell adhesion and proliferation .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biotechnology | Protein engineering | Enhanced stability and activity |

| Therapeutics | Neuroprotection | Reduces oxidative stress |

| Analytical Chemistry | Biosensors for biomolecule detection | High sensitivity and specificity |

| Materials Science | Bioactive polymers | Biocompatibility and cell interaction |

Eigenschaften

CAS-Nummer |

71190-90-4 |

|---|---|

Molekularformel |

C9H19N3O3S |

Molekulargewicht |

249.33 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O3S/c10-4-2-1-3-7(9(14)15)12-8(13)6(11)5-16/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

InChI-Schlüssel |

WXOFKRKAHJQKLT-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Kanonische SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

71190-90-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cysteinyllysine; L-Lysine, N2-L-cysteinyl-; L-Lysine, L-cysteinyl-; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.